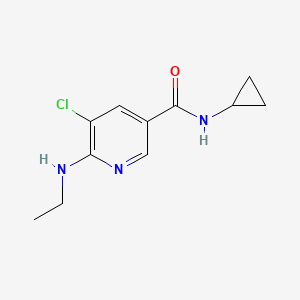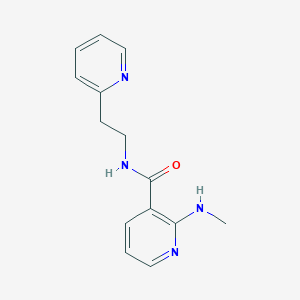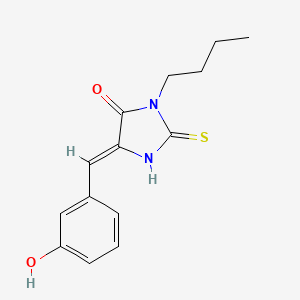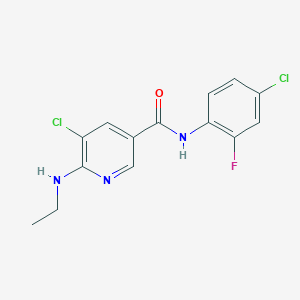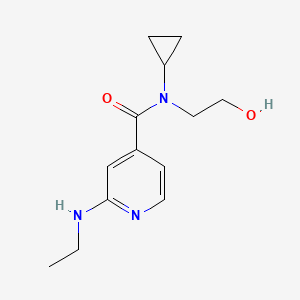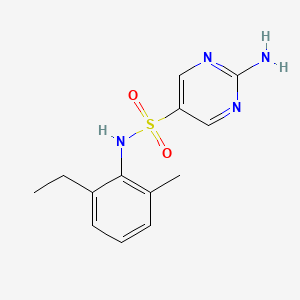
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide, also known as EMS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. EMS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, bacterial growth, cancer cell proliferation, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been found to inhibit viral replication and reduce viral load in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has several advantages for lab experiments, including its broad range of biological activities and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide. One area of research could focus on the development of more efficient synthesis methods for this compound and its derivatives. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by this compound in different biological systems. Furthermore, future research could explore the potential therapeutic applications of this compound in the treatment of various diseases, including inflammatory disorders, bacterial infections, cancer, and viral infections.
Métodos De Síntesis
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with pyrimidine-5-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-bacterial effects against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to exhibit anti-viral effects against a variety of viruses, including influenza A and herpes simplex virus.
Propiedades
IUPAC Name |
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-10-6-4-5-9(2)12(10)17-20(18,19)11-7-15-13(14)16-8-11/h4-8,17H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFZVLQDCDHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CN=C(N=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


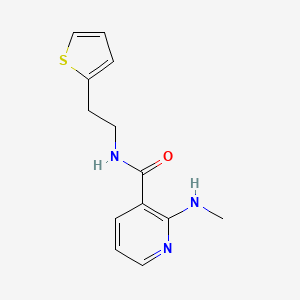
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
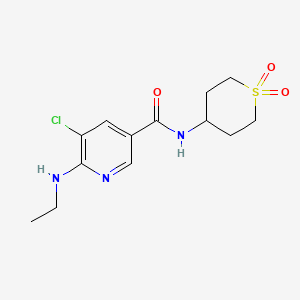
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
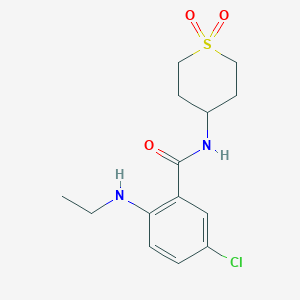
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
